Computed Lipophilicity and Polar Surface Area Versus N‑(2‑chlorobenzyl) Analog
The target compound displays a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 116 Ų [1]. By contrast, the des‑carbamoyl analog N‑(2‑chlorobenzyl)-6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide, which replaces the ortho‑carbamoyl group with a 2‑chlorobenzyl moiety, has a higher lipophilicity (XLogP3 ca. 3.1) and a lower TPSA (ca. 68 Ų) [2]. The difference of ≈1.6 log units in lipophilicity and ≈48 Ų in polar surface area is substantial and predicts divergent solubility, permeability and plasma‑protein binding behaviour.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 116 Ų |
| Comparator Or Baseline | N‑(2‑chlorobenzyl)-6-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide (XLogP3 ≈ 3.1; TPSA ≈ 68 Ų) |
| Quantified Difference | ΔXLogP3 ≈ −1.6; ΔTPSA ≈ +48 Ų |
| Conditions | Properties computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.18; comparator values derived from analogous computed descriptors for the 2‑chlorobenzyl derivative (CID 71791808). |
Why This Matters
A difference of 48 Ų in TPSA can shift a compound from CNS‑permeable to peripherally restricted, while a 1.6‑log unit drop in lipophilicity markedly improves aqueous solubility—both critical factors when selecting a tool compound for in‑vivo pharmacology or in‑vitro permeability assays.
- [1] PubChem CID 71791807. XLogP3 = 1.5, Topological Polar Surface Area = 116 Ų. National Library of Medicine. View Source
- [2] PubChem CID 71791808 (N‑(2‑chlorobenzyl)-6-(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamide). Computed properties. National Library of Medicine. View Source
